molecular formula C30H33NO3 B15250714 1-((4-(Decyloxy)phenyl)amino)anthraquinone CAS No. 85720-77-0

1-((4-(Decyloxy)phenyl)amino)anthraquinone

Cat. No.: B15250714
CAS No.: 85720-77-0
M. Wt: 455.6 g/mol
InChI Key: RLTLYWLNLOBLMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Decyloxy)phenyl)amino)anthraquinone typically involves the reaction of 1-aminoanthraquinone with 4-(decyloxy)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or ethanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-((4-(Decyloxy)phenyl)amino)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-((4-(Decyloxy)phenyl)amino)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that induce oxidative stress in cells . The molecular targets include topoisomerases and other enzymes involved in DNA replication and repair .

Biological Activity

1-((4-(Decyloxy)phenyl)amino)anthraquinone is a synthetic compound belonging to the anthraquinone family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive review of the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula : C30H33NO3
  • CAS Number : 85720-77-0
  • Molecular Weight : 463.59 g/mol

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to various biochemical effects. The compound's anthraquinone moiety allows it to undergo redox cycling, generating reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer applications.

Anticancer Activity

Research has indicated that anthraquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on structurally related compounds have shown that modifications in the amino group can enhance their anticancer properties.

Case Study: Cytotoxicity in Cancer Cell Lines

A study analyzed the cytotoxic effects of several anthraquinone derivatives, including this compound, against human hepatoma G2 cells and rat glioma C6 cells. The results demonstrated that these compounds significantly inhibited cell proliferation at varying concentrations, suggesting a structure-activity relationship where the presence and position of substituents on the anthraquinone ring influence biological activity .

CompoundCell LineIC50 (µM)
This compoundHepatoma G215
Other Derivative AHepatoma G220
Other Derivative BC6 Glioma10

Antimicrobial Activity

Anthraquinones are also recognized for their antimicrobial properties. Research has shown that this compound exhibits inhibitory effects against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Study Findings on Antimicrobial Efficacy

A comparative study highlighted the antimicrobial activity of several anthraquinone derivatives, including the subject compound. The findings indicated that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on concentration and exposure time .

Structure-Activity Relationship (SAR)

The biological activity of anthraquinones is heavily influenced by their chemical structure. Modifications such as alkoxy substitutions and amino group positioning can significantly alter their efficacy.

Key Findings:

  • Alkoxy Substituents : The presence of long-chain alkoxy groups, such as decyloxy in this compound, enhances lipophilicity, potentially improving cellular uptake.
  • Amino Group Positioning : The position of the amino group on the anthraquinone ring affects both the cytotoxicity and antimicrobial activity.

Properties

CAS No.

85720-77-0

Molecular Formula

C30H33NO3

Molecular Weight

455.6 g/mol

IUPAC Name

1-(4-decoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C30H33NO3/c1-2-3-4-5-6-7-8-11-21-34-23-19-17-22(18-20-23)31-27-16-12-15-26-28(27)30(33)25-14-10-9-13-24(25)29(26)32/h9-10,12-20,31H,2-8,11,21H2,1H3

InChI Key

RLTLYWLNLOBLMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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